molecular formula C18H23N3O3S B2773813 N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 869345-51-7

N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2773813
CAS No.: 869345-51-7
M. Wt: 361.46
InChI Key: ONPMBKPVSXELBP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a dimethoxyphenyl group, and an imidazole ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-cyclopentyl-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-23-14-7-8-15(16(11-14)24-2)21-10-9-19-18(21)25-12-17(22)20-13-5-3-4-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPMBKPVSXELBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.

    Cyclopentyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(3,4-dimethoxyphenyl)acetamide
  • N-cyclopentyl-2-(4-methoxyphenyl)acetamide
  • N-cyclohexyl-N-cyclopentyl-N-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}alaninamide

Uniqueness

N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name: this compound
  • Molecular Formula: C₁₉H₂₃N₃O₂S
  • Molecular Weight: 359.47 g/mol
  • CAS Number: 901258-10-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazole ring and the introduction of the cyclopentyl and sulfanyl groups. The synthetic route often employs catalysts and controlled conditions to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to imidazole derivatives. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
Compound AA549 (Lung)2.12 ± 0.21
Compound BHCC827 (Lung)5.13 ± 0.97
Compound CNCI-H358 (Lung)0.85 ± 0.05

These results suggest that imidazole-based compounds can effectively inhibit the proliferation of cancer cells, indicating a promising avenue for further research into N-cyclopentyl derivatives .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties . They have demonstrated efficacy against various bacterial strains, showcasing their potential as therapeutic agents in combating infections. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The imidazole ring can interact with enzymes involved in cancer cell metabolism or DNA replication, leading to growth inhibition.
  • DNA Binding: Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation.
  • Cell Signaling Modulation: The compound may influence various signaling pathways within cells, altering their growth and survival responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity in Lung Cancer Models:
    • A study tested various imidazole derivatives against A549 lung cancer cells using both 2D and 3D culture systems, demonstrating significant cytotoxicity and highlighting the importance of structural modifications in enhancing efficacy .
  • Antimicrobial Efficacy:
    • Research has indicated that similar compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further development as antibiotics .
  • In Vivo Studies:
    • Animal models have been utilized to assess the therapeutic potential of these compounds, showing promising results in reducing tumor sizes and improving survival rates in treated groups compared to controls.

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